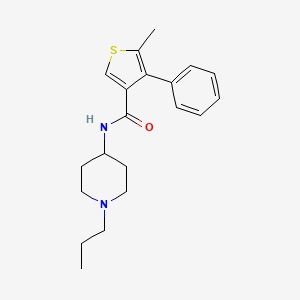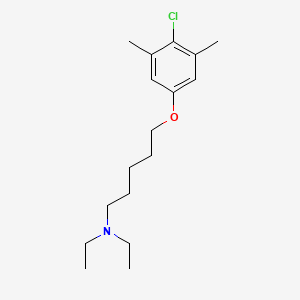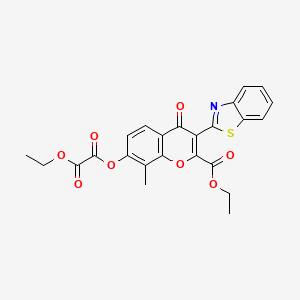
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide
Descripción general
Descripción
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s as a potential analgesic drug, but its use was discontinued due to its neurotoxic effects. However, MPTP has since become a valuable tool in studying Parkinson's disease, as it can selectively destroy dopaminergic neurons in the brain.
Mecanismo De Acción
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is metabolized in the brain to form MPP+, a highly toxic compound that selectively destroys dopaminergic neurons. MPP+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
The selective destruction of dopaminergic neurons in the brain by 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. This results in a range of symptoms, including tremors, rigidity, and bradykinesia. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a well-established model of Parkinson's disease and can reliably induce dopaminergic neuron degeneration. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is also relatively easy to administer and can be used in a variety of animal models. However, there are also limitations to using 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in lab experiments. The neurotoxic effects of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide are irreversible, which means that animals cannot recover from the induced damage. Additionally, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide only selectively destroys dopaminergic neurons, which may not accurately reflect the complex pathology of Parkinson's disease.
Direcciones Futuras
There are several future directions for research involving 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide-induced neurodegeneration. Another area of interest is the use of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in combination with other neurotoxins to model more complex neurodegenerative diseases. Finally, there is also interest in developing new animal models of Parkinson's disease that more accurately reflect the human pathology.
Aplicaciones Científicas De Investigación
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
Propiedades
IUPAC Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-24-15(2)19(18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPBECADSXOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4735799.png)
![N-(4-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4735803.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4735808.png)
![4-chloro-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4735814.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4735815.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4735817.png)
![4-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4735818.png)
![5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4735822.png)
![2-({ethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4735843.png)

![2-[(3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4735851.png)
